molecular formula C6H11NO3 B2976518 Ethyl (ethylamino)(oxo)acetate CAS No. 20943-60-6

Ethyl (ethylamino)(oxo)acetate

Cat. No.: B2976518
CAS No.: 20943-60-6
M. Wt: 145.158
InChI Key: LJVOAECROPQPNP-UHFFFAOYSA-N
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Description

Ethyl (ethylamino)(oxo)acetate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.158. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(ethylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVOAECROPQPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of Ethyl Ethylamino Oxo Acetate

Established Synthetic Routes to Ethyl (ethylamino)(oxo)acetate

The traditional synthesis of this compound relies on well-established reactions, namely esterification and amidation. These methods, while reliable, are continuously being optimized to improve yield, purity, and environmental footprint.

Esterification is a fundamental process for producing esters like this compound. The classical Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, serves as a foundational method. mdpi.comlongdom.org In the context of this compound, this would typically involve the reaction of an appropriate carboxylic acid derivative with ethanol (B145695).

Common catalysts for these reactions include inorganic acids such as sulfuric acid and phosphoric acid. mdpi.com The reaction temperature is a critical parameter, often controlled between 70-90 °C to facilitate the removal of the lighter product vapors and drive the equilibrium towards the desired ester. mdpi.com For instance, the synthesis of ethyl acetate (B1210297), a related ester, has been optimized by controlling the molar ratio of ethanol to acetic acid, catalyst dosage, and reaction temperature, achieving high yields. hillpublisher.com

A specific example for a related compound, ethyl (allylamino)(oxo)acetate, involves the esterification of acetic acid derivatives with allylamine. A common approach is the reaction of ethyl oxalyl chloride with an amine, such as allylamine, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Table 1: Key Parameters in Esterification for Ester Synthesis

ParameterDescriptionTypical Conditions
Reactants Carboxylic acid derivative and alcoholAcetic acid derivative, Ethanol
Catalyst Acid catalystSulfuric acid, Phosphoric acid
Temperature Controlled to drive the reaction70-90 °C mdpi.com
Base Used to neutralize byproductsTriethylamine

Amidation reactions are crucial for introducing the ethylamino group into the molecule. These reactions typically involve the coupling of a carboxylic acid or its derivative with an amine. nih.gov The amide bond is a prevalent functional group in many chemical compounds due to its unique hydrogen bonding capabilities. nih.gov

A direct synthesis of this compound can be achieved by reacting diethyl oxalate (B1200264) with ethylamine (B1201723). chemicalbook.com In one documented procedure, diethyl oxalate is reacted with a 70% aqueous solution of ethylamine in dichloromethane, using Aliquat 336 as a phase transfer catalyst. chemicalbook.com The reaction proceeds at room temperature over 72 hours. chemicalbook.com The product is then purified using silica (B1680970) gel column chromatography. chemicalbook.com

The efficiency of amidation reactions can be enhanced by using coupling reagents. For example, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) has been shown to improve coupling efficiencies and reduce the likelihood of racemization. nih.gov

Table 2: Example of Amidation for this compound Synthesis. chemicalbook.com

Reactant 1Reactant 2SolventCatalystReaction TimeTemperature
Diethyl oxalateEthylamine (70% in water)DichloromethaneAliquat 33672 hoursRoom Temperature

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Research in this area aims to combine multiple reaction steps into a single operational sequence. For instance, the Biginelli reaction, a one-pot multicomponent reaction, has been successfully used to synthesize novel 2-oxo-1,2,3,4-tetrahydropyrimidines, demonstrating the potential of such strategies for creating complex molecules in a single step. researchgate.net

While a specific one-pot synthesis for this compound is not extensively detailed in the provided results, the principles of one-pot synthesis are being applied to create a variety of related compounds. For example, a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) has been developed for the high-yield synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide (B126) derivatives. researchgate.net Similarly, a one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been developed, which involves the aerobic oxidation of acylhydrazides followed by a cycloaddition reaction. mdpi.com These examples highlight the trend towards developing efficient and sustainable one-pot methodologies in organic synthesis.

Novel Approaches and Catalyst Systems in this compound Synthesis

The development of novel catalysts is a key area of research for improving the synthesis of this compound and its analogues. Both homogeneous and heterogeneous catalysts are being explored to enhance reaction rates, selectivity, and sustainability. mdpi.com

For esterification reactions, acidic ion-exchange resins are used as heterogeneous catalysts. mdpi.com In the synthesis of amides, various catalysts have been investigated. For example, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been shown to be a highly active catalyst for direct amidation at room temperature. organic-chemistry.org Another approach utilizes a copper complex, (PhNH3)2CuCl4, as both a homogeneous and heterogeneous catalyst for the Biginelli reaction at room temperature. researchgate.net

The use of ruthenium complexes as catalysts for the upgrading of bioethanol to advanced biofuels, which can involve the formation of esters like ethyl acetate, also highlights the potential for novel metal-based catalysts in related syntheses. cardiff.ac.uk Furthermore, organocatalyzed approaches for N-acetylation of amines using ethyl acetate or butyl acetate have been reported, demonstrating a move away from metal-based catalysts in some instances. mdpi.com

Derivatization Reactions of this compound

Derivatization reactions are employed to modify the structure of this compound, leading to the formation of new compounds with potentially different properties and applications. These reactions often target the functional groups present in the molecule.

The oxidation of this compound can lead to the formation of various derivatives. The oxo group and the ethylamino group are potential sites for oxidation. Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The specific products formed depend on the reaction conditions and the oxidizing agent used. For example, oxidation of a related compound, ethyl (allylamino)(oxo)acetate, can form derivatives with additional oxo groups.

Derivatization is also a common technique in analytical chemistry to improve the volatility and stability of compounds for analysis by methods like gas chromatography (GC). sigmaaldrich.com Silylation, for instance, is a widely used derivatization method where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comresearchgate.net

Reduction Pathways and Derivative Formation

The chemical structure of this compound contains an oxo group that is susceptible to reduction, typically yielding a hydroxyl group. This transformation converts the α-ketoamide ester into the corresponding α-hydroxy-β-amino ester derivative. Common laboratory reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed for this purpose.

These reduction reactions are significant as they introduce a new chiral center, leading to the formation of valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and natural products. ontosight.ai An analogous biotransformation is the yeast-mediated reduction of ethyl acetoacetate (B1235776) to (S)-(+)-ethyl 3-hydroxybutanoate, which demonstrates the conversion of a keto group to a hydroxyl group under mild, enzymatic conditions. ethz.ch

Table 1: Reduction of this compound

Reactant Reagent Product Transformation
This compound Sodium Borohydride (NaBH₄) Ethyl (ethylamino)(hydroxy)acetate Reduction of oxo group to hydroxyl group

Nucleophilic Substitution Reactions for Functional Group Modification

This compound possesses two primary sites for nucleophilic acyl substitution: the ester and the amide functionalities. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org The ester group is generally more reactive towards nucleophiles than the amide group.

Key nucleophilic substitution reactions include:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, cleaves the ester bond to yield (Ethylamino)(oxo)acetic acid and ethanol. libretexts.org

Alcoholysis: Transesterification can occur when the compound is treated with a different alcohol in the presence of a catalyst, substituting the ethoxy group. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can lead to the substitution of the ethoxy group, forming a diamide (B1670390) derivative. libretexts.org

These reactions allow for the modification of the ester moiety, enabling the introduction of different functional groups and the synthesis of a diverse range of derivatives.

Table 2: Nucleophilic Substitution Reactions

Reaction Type Nucleophile Leaving Group Product
Hydrolysis Water (H₂O) Ethoxide (⁻OEt) (Ethylamino)(oxo)acetic acid
Alcoholysis Methanol (CH₃OH) Ethoxide (⁻OEt) Mthis compound

Cyclization Reactions and Heterocyclic Compound Formation (e.g., Tetramic Acids)

A significant reaction pathway for γ-amino-β-oxo esters like this compound is intramolecular cyclization to form heterocyclic compounds, most notably tetramic acids (pyrrolidine-2,4-diones). southampton.ac.uk This reaction proceeds via a Dieckmann-like condensation. Under basic conditions, the proton attached to the nitrogen atom of the ethylamino group can be abstracted. southampton.ac.uk The resulting anion then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. Subsequent elimination of ethanol leads to the formation of the five-membered N-ethyltetramic acid ring. southampton.ac.ukresearchgate.net

The presence of a proton on the nitrogen atom is often crucial for this cyclization to occur. southampton.ac.uk Studies have shown that protecting the amino group, for instance as a Boc-derivative, can prevent or hinder this cyclization, allowing the linear ester to be isolated and used in other reactions. southampton.ac.ukdtu.dk This cyclization is a powerful method for the one-pot synthesis of poly-substituted tetramic acid scaffolds, which are of interest due to their presence in bioactive natural products. researchgate.netsdu.dk

Table 3: Cyclization to N-Ethyltetramic Acid

Reactant Condition Key Intermediate Product

Chelation-Assisted Transformations and their Mechanisms

The structure of this compound, with its adjacent nitrogen and oxygen atoms in the ethylamino and oxo-acetate groups, allows it to function as a potential N,O-bidentate ligand. This chelating ability can be harnessed in transition metal-catalyzed reactions to direct transformations with high selectivity. pitt.educhemistryviews.org

In a hypothetical chelation-assisted transformation, the substrate would first coordinate to a metal center (e.g., Palladium, Nickel, Copper). pitt.edu This coordination activates the molecule and can direct a catalytic reaction to a specific site. For example, in chelation-assisted C–H activation, the metal catalyst is brought into proximity with a specific C–H bond, facilitating its cleavage and subsequent functionalization. chemistryviews.orgescholarship.org While specific examples for this compound are not detailed in the provided sources, the mechanism is well-established for related compounds. The thiocarbonyl group, for instance, is a known directing group for the C-H arylation of thiophenes in a Pd-catalyzed reaction. chemistryviews.org Similarly, N,N-bidentate directing groups are used in Ni-catalyzed C-H functionalization reactions. pitt.edu The chelation mechanism typically involves the formation of a stable five- or six-membered metallacycle intermediate, which controls the regioselectivity of the reaction. escholarship.org

Table 4: Hypothetical Chelation-Assisted Transformation

Catalyst System Proposed Mechanism Potential Transformation Potential Product
Pd(OAc)₂ / Ligand Chelation via N and O, forming a palladacycle intermediate C-H Arylation Arylated this compound derivative

Spectroscopic Characterization Techniques and Advanced Analytical Studies of Ethyl Ethylamino Oxo Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl (ethylamino)(oxo)acetate in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the connectivity of the atoms and insights into the molecule's conformational dynamics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a 1:2:2:3:3 proton ratio.

N-H Proton: A broad singlet or triplet is expected for the amide proton, typically in the range of 7.0-8.5 ppm. The broadening is due to quadrupole effects from the nitrogen atom and possible chemical exchange. Coupling to the adjacent methylene (B1212753) protons (N-CH₂), if resolved, would result in a triplet.

Ester Methylene Protons (-O-CH₂-CH₃): These protons are adjacent to an oxygen atom, which deshields them, leading to a signal around 4.2-4.4 ppm. This signal would appear as a quartet due to coupling with the three protons of the adjacent methyl group.

Amide Methylene Protons (-NH-CH₂-CH₃): These protons are adjacent to the nitrogen atom and are expected to resonate at approximately 3.3-3.5 ppm. The signal would likely be a quartet due to coupling with the neighboring methyl protons.

Amide Methyl Protons (-NH-CH₂-CH₃): The terminal methyl group of the N-ethyl moiety is predicted to appear as a triplet around 1.1-1.3 ppm, coupled to the two protons of the adjacent methylene group.

Ester Methyl Protons (-O-CH₂-CH₃): The terminal methyl group of the ethyl ester is the most shielded, expected to produce a triplet at around 1.3-1.4 ppm from coupling to the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.0 - 8.5 Broad Singlet / Triplet 1H -NH -
4.2 - 4.4 Quartet 2H -O-CH₂ -CH₃
3.3 - 3.5 Quartet 2H -NH-CH₂ -CH₃
1.3 - 1.4 Triplet 3H -O-CH₂-CH₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the structure.

Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region of the spectrum. The ester carbonyl carbon typically appears around 160-165 ppm, while the amide carbonyl carbon is expected at a slightly higher field, around 158-162 ppm.

Ester Methylene Carbon (-O-CH₂-): This carbon is attached to oxygen and is expected to resonate around 62-65 ppm.

Amide Methylene Carbon (-NH-CH₂-): This carbon, attached to nitrogen, would appear further upfield, typically in the 35-40 ppm range.

Ester Methyl Carbon (-O-CH₂-CH₃): Predicted to be around 14-15 ppm.

Amide Methyl Carbon (-NH-CH₂-CH₃): Predicted to be around 15-16 ppm.

Conformational Analysis

The presence of the amide bond introduces the possibility of rotational isomers (rotamers) due to the partial double-bond character of the C-N bond. This can lead to distinct syn and anti conformations, which may interconvert slowly on the NMR timescale, resulting in peak broadening or even the appearance of separate signals for each conformer at low temperatures. lumenlearning.comutdallas.educhemistrysteps.com Similarly, rotation around the central C(O)-C(O) single bond can lead to different spatial arrangements of the two carbonyl groups, further complicating the conformational landscape.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman) and Molecular Structure Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is dominated by absorptions corresponding to the vibrations of its functional groups. By comparison with analogs like ethyl oxamate (B1226882), key absorption bands can be predicted. nih.govdocbrown.inforesearchgate.net

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹, characteristic of a secondary amide N-H bond.

C-H Stretching: Multiple bands between 2850 and 3000 cm⁻¹ will be present, corresponding to the symmetric and asymmetric stretching vibrations of the methyl and methylene C-H bonds.

C=O Stretching (Amide I and Ester): This region is critical for identification. Two strong, distinct carbonyl absorption bands are expected. The ester C=O stretch typically appears at a higher wavenumber (1735-1750 cm⁻¹), while the amide I band (resulting primarily from C=O stretching) is found at a lower wavenumber (1650-1680 cm⁻¹).

N-H Bending (Amide II): A strong band around 1530-1560 cm⁻¹ is characteristic of the N-H in-plane bending coupled with C-N stretching.

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the ester group are expected in the 1100-1250 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3300 - 3400 Medium-Sharp N-H Stretch
2850 - 3000 Medium-Strong C-H Stretch (Aliphatic)
1735 - 1750 Strong C=O Stretch (Ester)
1650 - 1680 Strong C=O Stretch (Amide I)
1530 - 1560 Strong N-H Bend (Amide II)

FT-Raman Spectroscopy

In FT-Raman spectroscopy, vibrations that cause a significant change in polarizability are more intense. Therefore, the C(O)-C(O) bond vibration and symmetric C-H bending modes would be expected to produce strong Raman signals, complementing the information obtained from FT-IR.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution-Phase Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. This compound possesses two main chromophores: the amide group and the ester group. nih.gov

n → π* Transition: Both carbonyl groups have non-bonding electrons (n) on the oxygen atoms that can be excited into an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths, predicted to be around 210-230 nm for this compound.

π → π* Transition: Excitation of an electron from a bonding π orbital to an anti-bonding π* orbital results in a much stronger absorption at shorter wavelengths, likely below 200 nm.

The position and intensity of these absorption maxima can be influenced by the solvent used. scispace.com Polar solvents can stabilize the ground state through hydrogen bonding, often resulting in a blue shift (a shift to a shorter wavelength) of the n → π* transition.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is essential for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₆H₁₁NO₃) is 145.

Molecular Ion Peak

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 145. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation Pathways

The structure of this compound suggests several predictable fragmentation pathways:

Loss of the Ethoxy Radical: Cleavage of the C-O bond in the ester is a common pathway, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to yield a prominent acylium ion at m/z 100.

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in an ion at m/z 116.

Cleavage of the C(O)-C(O) Bond: The central carbon-carbon bond can cleave, leading to fragments such as [CH₃CH₂NHCO]⁺ (m/z 72) and [COOCH₂CH₃]⁺ (m/z 73).

Base Peak: For many N-alkyl amides, the base peak often arises from cleavage alpha to the nitrogen atom. For related compounds like ethyl N,N-diethyloxamate, the base peak is often at m/z 100, corresponding to the loss of the ethyl group from the ester and subsequent rearrangement. nist.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Identity of Fragment Ion
145 [M]⁺• (Molecular Ion)
116 [M - CH₂CH₃]⁺
100 [M - OCH₂CH₃]⁺
73 [COOCH₂CH₃]⁺

Chromatographic Techniques for Separation, Purity Assessment, and Component Characterization

Chromatographic methods are fundamental for separating this compound from reaction mixtures, assessing its purity, and quantifying it.

Gas Chromatography (GC)

Given its predicted moderate boiling point and thermal stability, this compound should be amenable to analysis by Gas Chromatography. A non-polar or mid-polarity capillary column (e.g., polysiloxane-based) would be suitable for separation. A Flame Ionization Detector (FID) would provide high sensitivity for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) would allow for definitive identification of the eluted peak based on its mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound. sigmaaldrich.com

Reversed-Phase HPLC: This would likely be the most common mode. The compound would be separated on a non-polar stationary phase (e.g., C18 or C8) using a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. Due to its moderate polarity, retention times can be readily adjusted by changing the solvent gradient.

Normal-Phase HPLC: Separation on a polar stationary phase (e.g., silica) with a non-polar mobile phase (e.g., hexane/ethyl acetate) is also a viable option, particularly for separating it from less polar impurities.

Detection in HPLC would typically be accomplished using a UV detector set to the compound's absorption maximum (around 210-230 nm).

Table of Mentioned Compounds

Compound Name
This compound
Ethyl N-ethyloxamate
Ethyl oxamate
Ethyl N,N-diethyloxamate
Acetonitrile
Methanol
Hexane

Computational Chemistry and Theoretical Investigations of Ethyl Ethylamino Oxo Acetate

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, typically using approximations like Density Functional Theory (DFT), to model molecular structures and energies.

Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor physchemres.org. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity mdpi.com. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For Ethyl (ethylamino)(oxo)acetate, a HOMO-LUMO analysis would identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. The energies of these orbitals could be calculated and tabulated to predict its reactivity profile. However, no specific studies providing these values for this compound are currently available.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is not available in the literature.

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict how it will interact with other species researchgate.net. MEP maps illustrate the electrostatic potential on the electron density surface, using colors to denote different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack researchgate.net.

An MEP analysis of this compound would reveal the locations of its positive and negative potentials, highlighting the electronegative oxygen atoms of the carbonyl and ester groups as likely sites of negative potential, and the N-H proton as a site of positive potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding. Specific MEP maps and calculated potential values for this compound have not been published.

Non-Linear Optical (NLO) Properties Characterization

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with significant NLO response often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer organic-chemistry.org.

A computational study on this compound would determine its potential as an NLO material by calculating these parameters. While the structure contains polar groups, it lacks extensive conjugation, suggesting its NLO properties may be modest. No specific computational data on the NLO properties of this molecule is available.

Table 2: Hypothetical Non-Linear Optical Properties of this compound This table is for illustrative purposes only, as specific data is not available in the literature.

Parameter Value (a.u.)
Polarizability (α) Data not available

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals figshare.com. A key feature of NBO analysis is the examination of donor-acceptor (or bonding-antibonding) interactions through second-order perturbation theory. This analysis quantifies the stabilization energy associated with electron delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor), which is crucial for understanding hyperconjugation and intermolecular interactions tandfonline.com.

For this compound, NBO analysis could quantify the strength of intramolecular hydrogen bonds and other stabilizing electronic interactions. However, no studies have published the results of an NBO analysis for this specific compound.

Reaction Mechanism Studies and Kinetic Parameter Derivations for this compound Transformations

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and the transition states that connect them.

Application of Transition State Theory

Transition State Theory (TST) is a fundamental model for understanding reaction rates chemscene.com. It posits that reactants are in equilibrium with an activated complex, known as the transition state, which is the structure at the highest point on the minimum energy path leading from reactants to products doi.orgnih.gov. The energy required to reach this state is the activation energy (Ea).

By locating the transition state structure for a transformation of this compound (e.g., hydrolysis or pyrolysis), computational chemists can calculate the activation energy and other thermodynamic parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These values are used in the Eyring equation to predict the reaction rate constant nih.gov. While kinetic studies have been performed on the gas-phase elimination reactions of similar compounds like ethyl oxamate (B1226882) doi.org, specific transition state theory calculations for transformations involving this compound are absent from the literature.

Variational Transition State Theory Methodologies

Variational Transition State Theory (VTST) is a powerful computational methodology used to calculate reaction rate constants. Unlike conventional Transition State Theory (TST), which assumes the transition state is located at the saddle point of the potential energy surface, VTST seeks to find the optimal location of the dividing surface between reactants and products that minimizes the calculated rate constant. This is achieved by varying the position of the transition state along the reaction coordinate to minimize the flux of reacting species, providing a more accurate estimation of the reaction rate. scispace.com

For a reaction involving this compound, such as its hydrolysis or reaction with a biological target, VTST can be employed to model the kinetics. The application of VTST would involve:

Mapping the Potential Energy Surface (PES): High-level quantum mechanical calculations, such as density functional theory (DFT) or ab initio methods, would be used to map out the energy landscape of the reaction. This would identify the reactants, products, transition state, and any intermediates.

Defining the Reaction Coordinate: A reaction coordinate, which describes the path of the reaction, would be defined. This could be a simple bond distance or a more complex combination of internal coordinates.

Locating the Variational Transition State: The dividing surface is moved along the reaction coordinate, and the rate constant is calculated at each point. The location that gives the minimum rate constant is identified as the variational transition state.

Calculating the Rate Constant: The final rate constant is calculated at the variational transition state, often including corrections for quantum mechanical effects like tunneling.

Computational Determination of Branching Ratios

In chemical reactions where a single set of reactants can lead to multiple different products, the branching ratio describes the proportion of each product formed. Computational chemistry provides powerful tools for predicting these branching ratios by examining the transition states leading to each product.

For this compound, a molecule with multiple reactive sites, computational methods can be used to investigate the selectivity of its reactions. For example, in a reaction with a nucleophile, attack could potentially occur at the ester carbonyl carbon or the amide carbonyl carbon. The branching ratio between these two pathways can be determined by:

Locating Transition States: Using quantum mechanical methods, the transition state structures for each reaction pathway are located and optimized.

Calculating Activation Energies: The activation energy (the energy barrier that must be overcome for the reaction to occur) is calculated for each transition state.

Applying Transition State Theory: According to TST, the rate of a reaction is exponentially dependent on its activation energy. Therefore, the pathway with the lower activation energy will be the major pathway, and the one with the higher activation energy will be the minor pathway.

Calculating Branching Ratios: The branching ratio can be calculated from the difference in the free energies of activation (ΔG‡) of the competing transition states using the following equation:

Branching Ratio = exp(-ΔΔG‡ / RT)

where ΔΔG‡ is the difference in the free energies of activation, R is the gas constant, and T is the temperature.

Computational studies on the pyrolysis of ethylamine (B1201723), a related compound, have shown that multiple decomposition pathways are possible, including H2 elimination and 1,3-proton shifts. murdoch.edu.au By calculating the activation energies for each pathway, researchers were able to identify the most probable decomposition routes. murdoch.edu.au A similar approach could be applied to understand the thermal decomposition or other reactions of this compound, providing valuable information about its stability and reactivity.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including their conformational changes, diffusion, and intermolecular interactions.

For this compound, MD simulations can be used to investigate its behavior in different environments, such as in solution or in a biological system. These simulations can reveal how the molecule interacts with its surroundings and how these interactions influence its properties and function.

Key intermolecular interactions that can be studied using MD simulations include:

Hydrogen Bonding: The N-H group in this compound can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. MD simulations can identify the formation and breaking of these hydrogen bonds with solvent molecules or other solutes.

Electrostatic Interactions: These are long-range interactions between charged or polar molecules. MD simulations can model the electrostatic interactions between the polar functional groups of this compound and its environment.

A study on N,N′-dipropyloxamide, a molecule with a similar oxalamide core, highlighted the prominent role of intermolecular hydrogen bonds in its crystal packing. soton.ac.uk MD simulations of this compound in a condensed phase would likely reveal similar strong hydrogen bonding networks. Furthermore, simulations of related ethyl esters have been used to understand their behavior in various solvents and at interfaces. researchgate.net

The following table summarizes the types of intermolecular interactions expected for this compound and how they can be investigated using MD simulations.

Interaction TypeFunctional Groups InvolvedMD Simulation Insights
Hydrogen BondingN-H (donor), C=O (acceptor)Formation, lifetime, and dynamics of hydrogen bonds with solvent or other molecules.
Dipole-DipoleC=O, C-O, C-N bondsOrientation and correlation of molecular dipoles, contribution to solvation energy.
Van der WaalsEntire moleculePacking efficiency, non-specific attractions, and contributions to thermodynamic properties.

Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method that uses classical mechanics to model the potential energy of a system of molecules. By representing molecules as a collection of atoms connected by springs (bonds), molecular mechanics can be used to calculate the energy of different molecular conformations and to identify the most stable (lowest energy) structures.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is essential for understanding its three-dimensional structure and how this structure relates to its properties and activity.

The conformational landscape of this compound can be explored using molecular mechanics methods by:

Systematic or Stochastic Searches: Systematically rotating each rotatable bond by a certain increment or using random (stochastic) conformational searches to generate a large number of different conformations.

Energy Minimization: For each generated conformation, the potential energy is minimized to find the nearest local energy minimum.

Identifying Low-Energy Conformations: The energies of all the minimized conformations are compared to identify the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature.

A study on ethyl N-(2-acetylphenyl)oxalamate, a related molecule, revealed that it adopts a syn conformation between the amide and ester carbonyl groups, which is stabilized by intramolecular hydrogen bonding. researchgate.net Theoretical calculations on N,N′-disubstituted oxalamides have shown that the antiperiplanar conformation is a minimum on the potential energy surface. soton.ac.uk For this compound, a key conformational feature would be the torsion angle around the central C-C bond of the oxalyl group, leading to potential syn and anti conformers.

The relative energies of these conformers, as calculated by molecular mechanics, would determine their populations according to the Boltzmann distribution.

ConformerDihedral Angle (O=C-C=O)Key Features
Synperiplanar~0°Potentially stabilized by intramolecular interactions.
Antiperiplanar~180°Generally the more stable conformation for oxalamides due to reduced steric hindrance. soton.ac.uk

Computational Approaches in Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

For this compound and its derivatives, QSAR studies could be employed to predict their biological activity, for instance, as enzyme inhibitors or as compounds with specific therapeutic effects. The development of a QSAR model typically involves the following steps:

Data Set Collection: A set of molecules with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques, such as cross-validation and prediction on an external test set.

While no specific QSAR studies on this compound were found, numerous studies have been published on various classes of compounds, including ethyl ester derivatives. For example, a QSAR study on novel 1H-3-indolyl derivatives containing an ethyl ester group identified key structural features responsible for their antioxidant activity. nih.gov Another study on camptothecin (B557342) analogues used 3D-QSAR to understand the relationship between their structure and insecticidal activity. mdpi.com

These examples demonstrate the potential of QSAR to guide the optimization of the biological activity of this compound derivatives. By systematically modifying the structure of the molecule (e.g., by changing the ethyl groups or substituting on the amino group) and building a QSAR model, it would be possible to identify the key structural requirements for a desired biological effect.

The following table presents a hypothetical set of descriptors that could be relevant for a QSAR study of this compound derivatives.

Descriptor ClassExample DescriptorsPotential Influence on Activity
ElectronicDipole moment, partial chargesElectrostatic interactions with the biological target.
StericMolecular volume, surface areaShape complementarity with the binding site.
HydrophobicLogP (octanol-water partition coefficient)Transport to the site of action, hydrophobic interactions.
TopologicalConnectivity indicesOverall molecular size and branching.
Hydrogen BondingNumber of H-bond donors/acceptorsSpecific hydrogen bonding interactions with the target.

Applications in Advanced Organic Synthesis and Agrochemical Development

Utilization as a Building Block in Complex Organic Molecule Synthesis

Ethyl (ethylamino)(oxo)acetate has demonstrated its utility as a valuable precursor in the synthesis of intricate organic molecules. A notable application is in the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors. While detailed reaction schemes involving this specific compound are not extensively published, its role as "Ethyl N-ethyloxamate" in the synthesis of these inhibitors highlights its importance in constructing molecules with significant therapeutic potential. The synthesis of such complex structures often relies on the strategic incorporation of smaller, functionalized building blocks like this compound to construct the larger molecular framework.

Precursor for Heterocyclic Compound Synthesis

The reactivity of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. One well-documented application is its role in the preparation of N-ethyl-1H-benzimidazole-2-carboxamide. This synthesis is achieved through the cyclocondensation reaction of this compound with o-phenylenediamine. In this reaction, the two amine groups of o-phenylenediamine react with the two carbonyl groups of this compound to form the five-membered imidazole ring fused to the benzene ring, creating the benzimidazole core.

Theoretical studies on the cyclocondensation reaction between similar ethyl acetate (B1210297) derivatives and ethylenediamine suggest a multi-step process involving the formation of new carbon-nitrogen bonds and the elimination of water and ethanol (B145695) to yield the final heterocyclic product nih.govresearchgate.net. These studies provide a mechanistic framework for understanding how this compound can react with various binucleophiles to generate a diverse array of heterocyclic systems. The ability to form such ring structures is fundamental in medicinal chemistry, as heterocyclic motifs are prevalent in a vast number of pharmaceutical agents.

Role as an Intermediate in Pharmaceutical Synthesis

The significance of this compound extends to its role as a key intermediate in the synthesis of pharmaceuticals. Its classification as a "Bulk Drug Intermediate" underscores its importance in the large-scale production of active pharmaceutical ingredients (APIs).

A prime example of its application is in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors. These inhibitors are being investigated for the treatment of heart failure, a condition where the heart muscle doesn't pump blood as well as it should. By inhibiting GRK2, these compounds can potentially improve cardiac function. The synthesis of these complex inhibitor molecules utilizes this compound as a starting material or a key intermediate, demonstrating the compound's direct contribution to the development of novel therapeutics.

Applications in Agrochemical Development

While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in some active compounds. For instance, the herbicide carfentrazone-ethyl contains an ethyl ester and a triazolinone ring system, which can be synthesized from precursors with similar functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (ethylamino)(oxo)acetate, and how can enantiomeric purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substrates like ethyl bromo-phenylacetate derivatives and amines, catalyzed by phosphoric acid (0.5–5 mol%) in anhydrous solvents (e.g., acetonitrile or dichloromethane). Enantioselectivity is enhanced through chiral catalysts or auxiliaries. Purification via column chromatography (e.g., EtOAc/Hexane gradients) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the ethylamino and oxoacetate moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Stability under varying pH/temperature can be assessed via HPLC or GC-MS, with degradation products identified using tandem MS .

Q. How does the compound’s solubility profile impact reaction design in polar vs. nonpolar solvents?

  • Methodological Answer : this compound exhibits moderate solubility in ethyl acetate and dichloromethane but limited solubility in hexane. Solvent choice affects reaction kinetics: polar aprotic solvents (e.g., DCE) enhance nucleophilic substitution, while nonpolar solvents favor sterically hindered intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in oxygen-atom transfer (OAT) reactions?

  • Methodological Answer : The oxo group participates in OAT with substrates like thioanisole, mediated by Fe(IV) oxo complexes. Reaction progress is monitored via UV-vis spectroscopy at low temperatures (−30°C), and rate constants are derived from pseudo-first-order kinetics. Computational studies (DFT) model transition states and electron transfer pathways .

Q. How can conflicting data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Dynamic effects (e.g., rotameric equilibria) may cause unexpected splitting. Variable-temperature NMR (VT-NMR) between −40°C and 25°C stabilizes conformers. Deuterated solvents (e.g., DMSO-d₆) and 2D-COSY/HMBC correlations clarify coupling patterns .

Q. What computational strategies predict the compound’s electronic structure and thermodynamic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Thermodynamic data (e.g., proton affinity: ~804.7 kJ/mol) are validated against gas-phase ion energetics from mass spectrometry .

Q. How does steric hindrance from the ethylamino group influence regioselectivity in cyclization reactions?

  • Methodological Answer : Steric bulk directs reactivity toward less hindered positions. For example, in cyclodimerization of α,β-unsaturated γ-ketoesters, the ethylamino group favors 6-endo over 5-exo pathways. Kinetic studies (e.g., time-resolved IR) and X-ray crystallography validate regiochemical outcomes .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

  • Methodological Answer : Yield variations arise from catalyst loading (e.g., 1–5 mol% phosphoric acid) or solvent purity. Replicate experiments under inert atmospheres (N₂/Ar) and use standardized substrates. Cross-validate yields via independent methods (e.g., gravimetric analysis vs. GC internal standards) .

Q. What protocols ensure reproducibility in catalytic asymmetric syntheses involving this compound?

  • Methodological Answer : Pre-dry solvents (molecular sieves) and catalysts (vacuum desiccation). Monitor reaction progress via TLC or in situ FTIR. Report enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) with >95% purity standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.